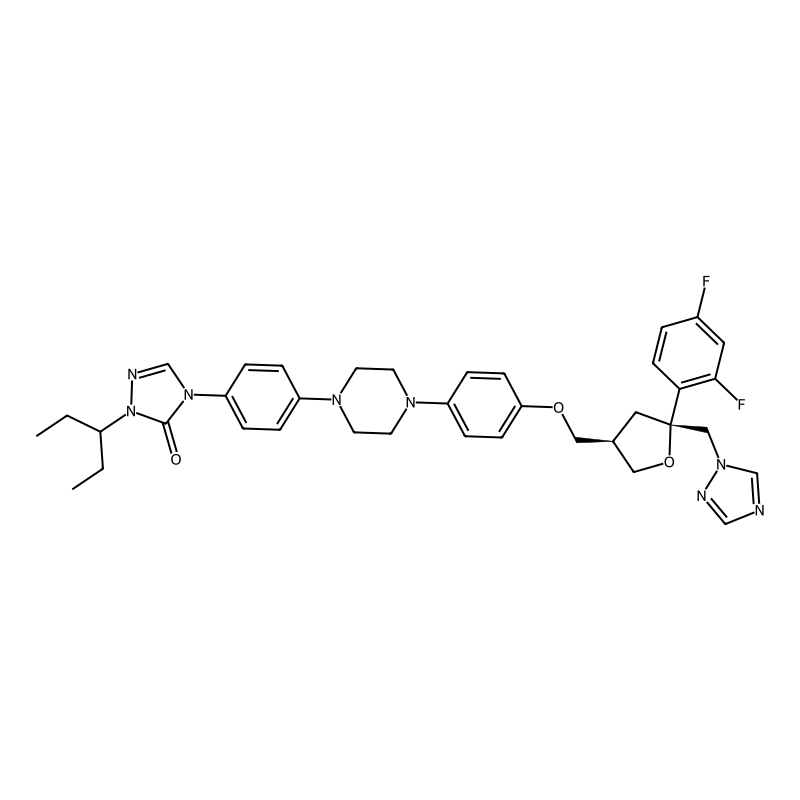

4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-pentan-3-yl-1,2,4-triazol-3-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

This compound is known by the scientific name posaconazole PubChem: . It is an antifungal medication PubChem: . Scientific research has been conducted to understand its effectiveness against various fungal infections and its mechanisms of action.

- Antifungal Activity: Posaconazole has been studied for its effectiveness against a broad spectrum of fungal infections including aspergillosis, candidiasis, and mucormycosis PubChem: .

- Mechanism of Action: Posaconazole works by inhibiting the biosynthesis of ergosterol, a component of the fungal cell wall PubChem: . This disrupts the integrity of the fungal cell wall and leads to cell death.

4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-pentan-3-yl-1,2,4-triazol-3-one is a complex organic compound with significant pharmaceutical relevance. It features a unique structure characterized by multiple aromatic rings and a triazole moiety, which contributes to its biological activity. The compound has a molecular formula of C37H42F2N8O4 and a molecular weight of approximately 700.78 g/mol. It appears as a white to light yellow powder and has a melting point range of 165°C to 174°C .

The compound is primarily involved in reactions typical of azole derivatives. It can undergo:

- Nucleophilic substitutions at the triazole nitrogen.

- Hydrolysis of the methoxy group under acidic or basic conditions.

- Reductive transformations, particularly involving the piperazine ring.

These reactions are crucial for modifying the compound's structure to enhance its pharmacological properties.

This compound exhibits notable antifungal activity, particularly against zygomycetes. Its mechanism of action involves inhibiting fungal ergosterol synthesis, which is vital for maintaining cell membrane integrity. The presence of the triazole group is essential for its antifungal efficacy, making it comparable to other azole antifungals like fluconazole and voriconazole .

The synthesis of this compound typically involves several steps:

- Formation of the oxolane ring through cyclization reactions.

- Introduction of the triazole moiety via coupling reactions with suitable precursors.

- Functionalization of the aromatic rings using electrophilic aromatic substitution techniques.

- Final assembly through amide or ether linkages.

Each step requires careful control of reaction conditions to ensure high yield and purity.

The primary application of this compound is in the treatment of fungal infections, particularly those resistant to conventional therapies. It is also used in research settings for studying fungal biology and drug resistance mechanisms. Additionally, due to its unique structure, it may serve as a lead compound for developing new antifungal agents.

Interaction studies have shown that this compound can synergistically enhance the efficacy of other antifungal agents when used in combination therapy. Its interactions with various biological targets can be analyzed using techniques such as:

- Molecular docking simulations to predict binding affinities.

- In vitro assays to evaluate combined effects on fungal growth.

Such studies are essential for understanding its full therapeutic potential and optimizing treatment regimens.

Several compounds share structural similarities with 4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-pentan-3-yl-1,2,4-triazol-3-one. These include:

Uniqueness

The uniqueness of 4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-pentan-3-yl-1,2,4-triazol-3-one lies in its complex multi-ring structure and specific substitutions that enhance its antifungal potency while potentially reducing toxicity compared to simpler azoles.

This detailed examination underscores the significance of this compound in medicinal chemistry and its potential applications in treating challenging fungal infections.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Bennett F, Saksena AK, Lovey RG, Liu YT, Patel NM, Pinto P, Pike R, Jao E, Girijavallabhan VM, Ganguly AK, Loebenberg D, Wang H, Cacciapuoti A, Moss E, Menzel F, Hare RS, Nomeir A. Hydroxylated analogues of the orally active broad spectrum antifungal, Sch 51048 (1), and the discovery of posaconazole [Sch 56592; 2 or (S,S)-5]. Bioorg Med Chem Lett. 2006 Jan 1;16(1):186-90. PubMed PMID: 16260134.

3: Lovey RG, Saksena AK, Girijavallabhan VM, Blundell P, Guzik H, Loebenberg D, Parmegiani RM, Cacciapuoti A. Synthesis and antifungal activity of the 2,2,5-tetrahydrofuran regioisomers of SCH 51048. Bioorg Med Chem Lett. 2002 Jul 8;12(13):1739-42. PubMed PMID: 12067550.

4: Allendoerfer R, Loebenberg D, Rinaldi MG, Graybill JR. Evaluation of SCH51048 in an experimental model of pulmonary aspergillosis. Antimicrob Agents Chemother. 1995 Jun;39(6):1345-8. PubMed PMID: 7574528; PubMed Central PMCID: PMC162739.

5: Clemons KV, Homola ME, Stevens DA. Activities of the triazole SCH 51048 against Coccidioides immitis in vitro and in vivo. Antimicrob Agents Chemother. 1995 May;39(5):1169-72. PubMed PMID: 7625808; PubMed Central PMCID: PMC162703.

6: Sugar AM, Picard M. Treatment of murine pulmonary blastomycosis with SCH 51048, a broad-spectrum triazole antifungal agent. Antimicrob Agents Chemother. 1995 Apr;39(4):996-7. PubMed PMID: 7786012; PubMed Central PMCID: PMC162670.

7: Karyotakis NC, Dignani MC, Anaissie EJ. SCH 51048, a new antifungal triazole active against hematogenous Candida krusei infections in neutropenic mice. Antimicrob Agents Chemother. 1995 Mar;39(3):775-7. PubMed PMID: 7793892; PubMed Central PMCID: PMC162625.